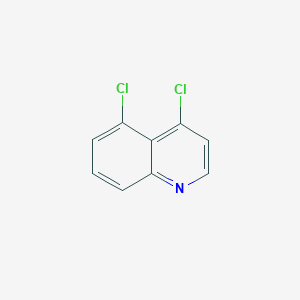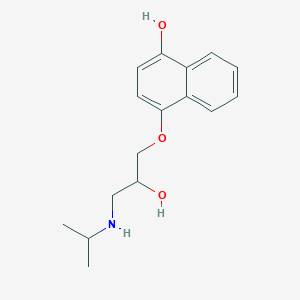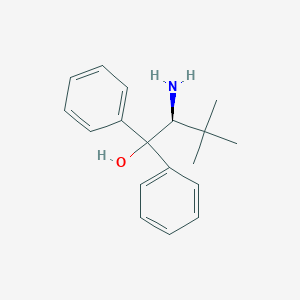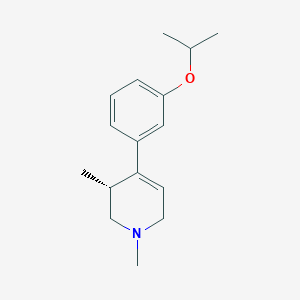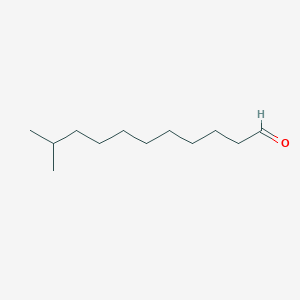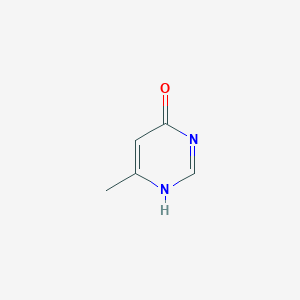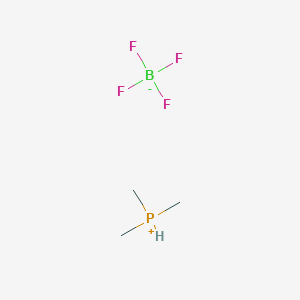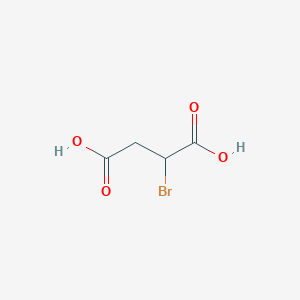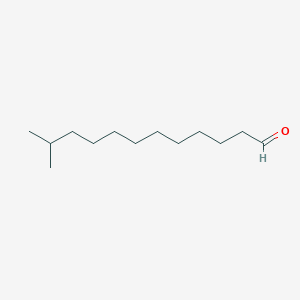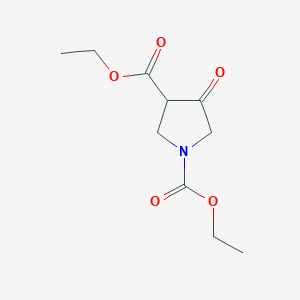
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate
説明
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, also known as DOPDC, is a chemical compound that has gained attention for its potential applications in scientific research. DOPDC is a pyrrolidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate is not well understood. However, it is believed to act as a precursor for the synthesis of compounds with potential pharmacological activity. This compound has been shown to enhance the activity of some enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, this compound has been shown to have anti-viral activity by inhibiting the replication of some viruses.
実験室実験の利点と制限
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it can be used as a starting material for the synthesis of new compounds. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be unstable under certain conditions, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for the use of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate in scientific research. One direction is the synthesis of new compounds with potential pharmacological activity. Another direction is the study of the mechanism of action of this compound and its derivatives. Further research is needed to understand the biochemical and physiological effects of this compound and its potential applications in medicine. In addition, new methods for the synthesis and purification of this compound could be developed to improve its utility in lab experiments.
Conclusion:
In conclusion, this compound is a pyrrolidine derivative that has potential applications in scientific research. It can be synthesized using different methods and has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential of this compound and its derivatives in medicine.
科学的研究の応用
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used to synthesize new compounds with potential pharmacological activity. This compound has been used as a starting material for the synthesis of pyrrolidine-based compounds, which have been found to have anti-inflammatory, anti-tumor, and anti-viral activities.
特性
IUPAC Name |
diethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)7-5-11(6-8(7)12)10(14)16-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSVNVFKQKIQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3751-82-4 | |
| Record name | 3751-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

